molecular formula C10H14F3NO3S B1586702 1-Butylpyridinium triflate CAS No. 390423-43-5

1-Butylpyridinium triflate

Cat. No.: B1586702
CAS No.: 390423-43-5
M. Wt: 285.29 g/mol
InChI Key: BEFWDPZVLOCGRP-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

1-Butylpyridinium triflate is a type of ionic liquid, which are salts in a liquid state . Ionic liquids have a broad range of applications due to their unique properties such as low melting points, high thermal stability, and excellent solvation potential . The primary targets of this compound are the substances it interacts with in its applications, which can range from chemical reactions to material science .

Mode of Action

The mode of action of this compound is primarily through its ionic interactions. As an ionic liquid, it can interact with various substances through ion-dipole interactions, hydrogen bonding, and van der Waals forces . These interactions can influence the properties of the substances it interacts with, leading to changes in their behavior .

Biochemical Pathways

For instance, it can affect the aggregation behavior of other ionic liquids in aqueous solutions . This can lead to changes in the properties of the solution, such as its density, speed of sound, and conductivity .

Pharmacokinetics

Its physicochemical properties, such as density, refractive index, speed of sound, viscosity, surface tension, and thermal properties, have been experimentally determined .

Result of Action

The result of the action of this compound depends on its application. In general, its use can lead to changes in the properties of the substances it interacts with. For example, in the case of aggregation behavior, it can influence the physical properties of the solution, such as its density and conductivity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, temperature can affect its thermophysical properties . Moreover, the presence of other substances can influence its interactions, as seen in its aggregation behavior in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpyridinium triflate can be synthesized through the direct alkylation of pyridine with butyl halides, followed by anion exchange with trifluoromethanesulfonate. A common method involves the reaction of 1-butylpyridinium chloride with silver triflate in an aqueous medium .

Industrial Production Methods: Industrial production often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the quaternization of pyridine with butyl halides, followed by anion exchange .

Chemical Reactions Analysis

Types of Reactions: 1-Butylpyridinium triflate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Butylpyridinium tetrafluoroborate
  • 1-Butyl-3-methylimidazolium triflate
  • 1-Butyl-2-methylpyridinium triflate

Comparison: 1-Butylpyridinium triflate is unique due to its high thermal stability and low melting point compared to other ionic liquids. Its triflate anion provides superior leaving group ability, making it more effective in catalyzing substitution and elimination reactions. Additionally, its solvation properties are distinct, making it suitable for a broader range of applications in chemistry and biology .

Properties

IUPAC Name

1-butylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.CHF3O3S/c1-2-3-7-10-8-5-4-6-9-10;2-1(3,4)8(5,6)7/h4-6,8-9H,2-3,7H2,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFWDPZVLOCGRP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049292
Record name 1-Butylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390423-43-5
Record name 1-Butylpyridinium triflate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0390423435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butylpyridinium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BUTYLPYRIDINIUM TRIFLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZV73JH9EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the triflate anion influence the properties of ionic liquids compared to tetrafluoroborate?

A1: Research on 1-butylpyridinium tetrafluoroborate and 1-butylpyridinium triflate indicates that the choice of anion significantly impacts the ionic liquid's thermophysical properties. These properties include density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] This difference arises from the varying interactions between the cation and anion in each ionic liquid. Further research comparing 1-butylpyridinium tetrafluoroborate with 1-butyl-n-methylpyridinium tetrafluoroborate (n = 2, 3, or 4) highlighted the impact of structural changes in the cation on the ionic liquid's properties. [] These studies emphasize the crucial role of both anion and cation selection in tuning the desired physicochemical characteristics of ionic liquids for specific applications.

Q2: Can this compound be used as a solvent for crystallization, and are there any unique observations regarding its coordination behavior?

A2: Yes, this compound ([C(4)py][OTf]) can act as a solvent for crystallization. Interestingly, during the crystallization of europium(III) triflate (Eu(OTf)3) from a solution containing acetonitrile and [C(4)py][OTf], a unique coordination compound, tris(acetonitrile)tris(trifluoromethanesulfonato)-europium(III), was observed. [] This compound, denoted as (1)(infinity)[Eu(OTf)3-(CH3CN)(3)], is notable because the triflate anions remain coordinated to the europium(III) cation instead of being displaced by acetonitrile molecules. [] This unusual behavior is attributed to the specific crystallization conditions provided by the ionic liquid environment.

Q3: What analytical techniques are typically employed to study this compound and similar ionic liquids?

A3: The provided abstracts focus on the physicochemical characterization of this compound and related compounds. Techniques employed include measurements of density, refractive index, speed of sound, viscosity, surface tension, isobaric molar heat capacity, and thermal properties. [] Additionally, X-ray crystallography is used to determine the crystal structure of compounds crystallized from solutions containing this compound. [] Thermogravimetric analysis is also employed to study the thermal stability and decomposition behavior of these compounds. []

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